molecular formula C12H9NO B13511186 1-(Quinolin-2-yl)prop-2-en-1-one

1-(Quinolin-2-yl)prop-2-en-1-one

Cat. No.: B13511186
M. Wt: 183.21 g/mol
InChI Key: OZEKUCGOUQPNGP-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The compound this compound is characterized by the presence of a quinoline ring attached to a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(Quinolin-2-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of quinoline-2-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. Another method involves the use of a one-pot, three-component reaction involving quinoline, an aldehyde, and an enone under solvent-free conditions . This method is advantageous due to its simplicity and high yield.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-(Quinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoline-2-ylpropan-1-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as halogens or alkylating agents, leading to the formation of various substituted quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and yields.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)prop-2-en-1-one and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes or receptors, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and its chemical structure.

Comparison with Similar Compounds

1-(Quinolin-2-yl)prop-2-en-1-one can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-quinolin-2-ylprop-2-en-1-one

InChI

InChI=1S/C12H9NO/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h2-8H,1H2

InChI Key

OZEKUCGOUQPNGP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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